molecular formula C21H26N2O2 B1590054 tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate CAS No. 91189-18-3

tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

Cat. No. B1590054
CAS RN: 91189-18-3
M. Wt: 338.4 g/mol
InChI Key: BIVZFVCCXSAZAR-UHFFFAOYSA-N
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Description

“tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate” is a chemical compound with the molecular formula C21H26N2O2 . It is also known by its IUPAC name, tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamate .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate” can be represented by the SMILES notation: CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 . This indicates that the molecule contains a tert-butyl group, a carbamate group, and a benzhydrylazetidin-3-yl group .

Scientific Research Applications

  • Medical Research

    • Application : Tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate has been investigated as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer’s disease.
  • Industrial Research

    • Application : Tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate may also have applications in industrial research, possibly as a component in the synthesis of other compounds or materials.
  • Chemistry Research

    • Application : This compound can be used in various chemistry research fields . It can be used as a building block in the synthesis of other complex molecules .
  • Pharmaceutical Research

    • Application : Tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate may have potential applications in pharmaceutical research . It could be used as a precursor in the synthesis of pharmaceutical drugs .
  • Chemical Synthesis

    • Application : This compound is often used as a building block in the synthesis of other complex molecules .
  • Quality Control

    • Application : The compound can be used in quality control processes . It can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .

Safety And Hazards

“tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate” are not specified in the sources I found. Future directions would typically depend on the results of ongoing research and development activities .

properties

IUPAC Name

tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)22-18-14-23(15-18)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVZFVCCXSAZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548985
Record name tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate

CAS RN

91189-18-3
Record name 1,1-Dimethylethyl N-[1-(diphenylmethyl)-3-azetidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91189-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl-[1-(diphenylmethyl)azetidin-3-yl]carbamat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Xu, CK Chung, A McClory, KA Mack… - … Process Research & …, 2021 - ACS Publications
GDC-9545 is a selective estrogen receptor degrader that is being developed as a treatment for ER+/HER2– breast cancer. A robust, convergent manufacturing process for GDC-9545 …
Number of citations: 5 pubs.acs.org
G Wágner, TAM Mocking, M Arimont… - Journal of Medicinal …, 2019 - ACS Publications
Despite the high diversity of histamine H 3 receptor (H 3 R) antagonist/inverse agonist structures, partial or full H 3 R agonists have typically been imidazole derivatives. An in-house …
Number of citations: 9 pubs.acs.org

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